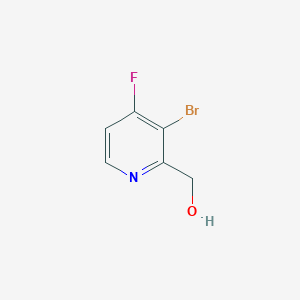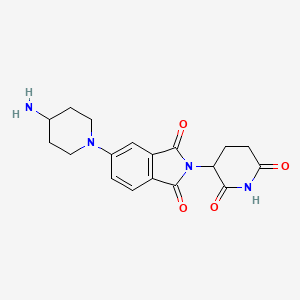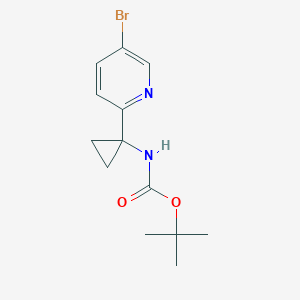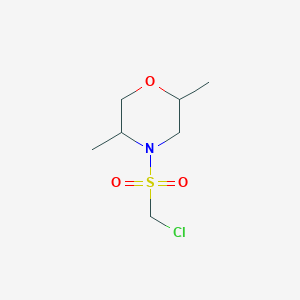
(3-Bromo-4-fluoropyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-fluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique properties imparted by these halogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination of 4-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the hydroxymethyl group. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Applications De Recherche Scientifique
(3-Bromo-4-fluoropyridin-2-yl)methanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of (3-Bromo-4-fluoropyridin-2-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar in structure but lacks the bromine atom, which can affect its reactivity and applications.
(2-Bromo-3-fluoropyridin-4-yl)methanol: Another similar compound with the bromine and fluorine atoms in different positions, leading to different chemical properties and reactivity.
Uniqueness
(3-Bromo-4-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5BrFNO |
|---|---|
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
(3-bromo-4-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-2,10H,3H2 |
Clé InChI |
GBMBLWDMCYKLLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1F)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)





![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)



![6-Thia-9-azaspiro[4.5]decane](/img/structure/B13484037.png)


